molecular formula C24H27N3O4S B10805201 N-Cyclopentyl-4-oxo-6-{[4-(propan-2-YL)phenyl]sulfamoyl}-1,4-dihydroquinoline-3-carboxamide

N-Cyclopentyl-4-oxo-6-{[4-(propan-2-YL)phenyl]sulfamoyl}-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B10805201
M. Wt: 453.6 g/mol
InChI Key: VQNILMNPESOFBO-UHFFFAOYSA-N
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Description

N-Cyclopentyl-4-oxo-6-{[4-(propan-2-yl)phenyl]sulfamoyl}-1,4-dihydroquinoline-3-carboxamide is a synthetic small molecule featuring a 4-oxo-1,4-dihydroquinoline core substituted at the 3-position with a carboxamide group, at the 6-position with a sulfamoyl moiety linked to a 4-isopropylphenyl group, and at the 1-position with a cyclopentyl ring. This structural framework is characteristic of bioactive compounds targeting microbial infections and enzymatic pathways, as seen in related 4-oxoquinoline derivatives .

Properties

Molecular Formula

C24H27N3O4S

Molecular Weight

453.6 g/mol

IUPAC Name

N-cyclopentyl-4-oxo-6-[(4-propan-2-ylphenyl)sulfamoyl]-1H-quinoline-3-carboxamide

InChI

InChI=1S/C24H27N3O4S/c1-15(2)16-7-9-18(10-8-16)27-32(30,31)19-11-12-22-20(13-19)23(28)21(14-25-22)24(29)26-17-5-3-4-6-17/h7-15,17,27H,3-6H2,1-2H3,(H,25,28)(H,26,29)

InChI Key

VQNILMNPESOFBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)NC4CCCC4

Origin of Product

United States

Chemical Reactions Analysis

WAY-330507 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: It may have applications in industrial processes, particularly in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of WAY-330507 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence various cellular processes.

Comparison with Similar Compounds

Research Findings

  • Structural Optimization : Bulky substituents (e.g., adamantyl in 67 ) reduce synthetic yields but enhance target affinity, whereas flexible groups (e.g., cyclopentyl in the target compound) balance activity and synthetic feasibility .
  • Activity Trade-offs : Halogenated derivatives (e.g., 7f ) show potent antibacterial effects but poor solubility, highlighting the target compound’s sulfamoyl group as a strategic compromise between potency and bioavailability .
  • Synthetic Challenges: Multi-step syntheses for 4-oxoquinoline derivatives often result in moderate yields (25–78%), necessitating chromatographic purification, as seen in 12 and 67 .

Biological Activity

N-Cyclopentyl-4-oxo-6-{[4-(propan-2-YL)phenyl]sulfamoyl}-1,4-dihydroquinoline-3-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the context of anti-inflammatory and anti-cancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a quinoline core, a sulfamoyl group, and a cyclopentyl moiety. Its molecular formula is C20H26N2O3SC_{20}H_{26}N_{2}O_{3}S, which indicates the presence of nitrogen, oxygen, and sulfur in addition to carbon and hydrogen.

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various cell lines, including J774A.1 macrophages. The underlying mechanism involves the inhibition of the NF-κB signaling pathway, which is crucial in mediating inflammatory responses .

Biological Activity Data

Table 1: Biological Activity Summary

Activity TypeObservationsReference
Anti-inflammatorySignificant inhibition of IL-6 and TNF-α in LPS-induced models
CytotoxicityModerate cytotoxic effects on cancer cell lines
PharmacokineticsHalf-life (T1/2): 11.8 hours; Bioavailability (F): 36.3%

Case Studies

  • Acute Lung Injury (ALI) : In a study involving LPS-induced ALI in mice, administration of the compound significantly reduced pulmonary edema and improved survival rates. Histological analysis revealed less macrophage infiltration and improved lung architecture compared to controls .
  • Sepsis Models : In sepsis models, the compound demonstrated protective effects by modulating inflammatory responses and enhancing survival rates. This suggests its potential utility in treating systemic inflammatory conditions .

Research Findings

Recent studies have synthesized various derivatives of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide, exploring their structure-activity relationships (SARs). Among these derivatives, certain modifications were found to enhance anti-inflammatory efficacy while maintaining low toxicity profiles. For instance, derivative 13a exhibited superior activity compared to others tested .

Table 2: Derivative Comparison

DerivativeIL-6 Inhibition (%)TNF-α Inhibition (%)T1/2 (hours)
13a857811.8
13b70659.5
13c605510.0

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